3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-
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Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
These compounds are typically solid at room temperature and have a molecular weight in the range of 300-400 g/mol . They may also have a boiling point in the range of 85-87 degrees Celsius .Scientific Research Applications
Electrophilic Trifluoromethylthiolation
Trifluoromethanesulfinyl chloride (CF3 SOCl) serves as a novel reagent for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones under catalyst-free conditions. This reagent enables the functionalization of benzothiophenes, benzofurans, and indenes, demonstrating its utility in introducing trifluoromethylthiol groups into various substrates, which can be crucial for developing pharmaceuticals and agrochemicals due to the electron-withdrawing nature of the trifluoromethylthiol group (Jiang et al., 2018).
Asymmetric Alkylation
The compound has found use in the asymmetric alkylation of N-toluenesulfonylimines with dialkylzinc reagents catalyzed by copper-chiral amidophosphine. This showcases its role in synthesizing enantioselective compounds, a critical aspect of drug development and synthesis of active pharmaceutical ingredients (Soeta et al., 2003).
Palladium-Catalyzed Trifluoromethylation
It plays a role in palladium-catalyzed trifluoromethylation of aryl chlorides, providing a method for adding trifluoromethyl groups to a wide range of substrates. This process is vital for modifying the properties of organic molecules to enhance their pharmacological activities (Cho et al., 2010).
Oxidative Coupling Reactions
3-Substituted thiophenes undergo regioselective oxidative coupling reactions, highlighting its potential in creating complex molecules with specific functional groups. These reactions can lead to novel compounds with potential applications in material science and pharmaceuticals (Schnapperelle et al., 2011).
Inhibitors of Class II Histone Deacetylases
5-Aryl-2-(trifluoroacetyl)thiophenes, related to 3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-, have been identified as potent inhibitors of class II HDAC, suggesting potential therapeutic applications in cancer therapy. The ability to inhibit histone deacetylases represents a crucial strategy for regulating gene expression in cancer cells (Ontoria et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNKLVLVSSHXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)- | |
CAS RN |
1034047-33-0 |
Source
|
Record name | 5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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